1,4-Difluoro-2,5-dimethoxybenzene
Overview
Description
1,4-Difluoro-2,5-dimethoxybenzene is an alkoxy arene . It has a linear formula of F2C6H2(OCH3)2 and a molecular weight of 174.14 .
Synthesis Analysis
This compound undergoes a 1:3 reaction with TaF5 in chloroform at 40-50°C to afford long-lived radical cation salts . It has been used in the direct anodic electrodeposition of polypyrrole, poly(3,4-ethylenedioxythiophene), and polythiophene on Cu electrodes by employing a corrosion inhibitor .
Molecular Structure Analysis
The molecular structure of 1,4-Difluoro-2,5-dimethoxybenzene consists of a benzene ring with two fluorine atoms and two methoxy groups attached to it .
Chemical Reactions Analysis
1,4-Difluoro-2,5-dimethoxybenzene undergoes a 1:3 reaction with TaF5 in chloroform at 40-50°C to afford long-lived radical cation salts .
Physical And Chemical Properties Analysis
The melting point of 1,4-Difluoro-2,5-dimethoxybenzene is 123-125 °C (lit.) . The predicted boiling point is 193.7±35.0 °C, and the predicted density is 1.193±0.06 g/cm3 .
Scientific Research Applications
Synthesis and Structural Studies
- Organometallic Chemistry and Electronic Properties : 1,4-Difluoro-2,5-dimethoxybenzene has been utilized in reactions with LDA and chlorophosphines to produce bis(phosphino)hydroquinones and their oxides. These compounds exhibit intriguing electronic properties, confirmed by both experimental and computational methods, offering insights into the role of fluorine substituents in electronic configurations (Pignotti et al., 2008).
Chemical Synthesis and Reactions
- Iterative Double Benzyne-Furan Diels-Alder Reactions : This chemical serves as a novel precursor in iterative two-directional benzyne-furan Diels-Alder reactions. These reactions are significant for synthesizing highly substituted anthracenols and other complex organic compounds (Morton & Barrett, 2005).
Electrochemistry and Battery Applications
- Lithium-Ion Battery Overcharge Protection : Studies have shown that 1,4-Difluoro-2,5-dimethoxybenzene can be used as an electrolyte additive in lithium-ion batteries for overcharge protection. This application is vital for enhancing the safety and longevity of batteries (Taggougui et al., 2007).
Material Science and Luminescence
- Emissive Organic Crystals : This compound has been investigated for its potential in forming highly efficient and pure emitting crystals. These materials are notable for their applications in optical waveguides and other light-emitting devices (Hayashi, Koizumi, & Kamiya, 2019).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1,4-difluoro-2,5-dimethoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2O2/c1-11-7-3-6(10)8(12-2)4-5(7)9/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNQUBUBFPGHXAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1F)OC)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60378878 | |
Record name | 1,4-Difluoro-2,5-dimethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60378878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Difluoro-2,5-dimethoxybenzene | |
CAS RN |
199866-90-5 | |
Record name | 1,4-Difluoro-2,5-dimethoxybenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=199866-90-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Difluoro-2,5-dimethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60378878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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